molecular formula C14H8F6N4 B12450305 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

Cat. No.: B12450305
M. Wt: 346.23 g/mol
InChI Key: NWHGPYDRYYHRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound belongs to the class of bis-heterocyclic aromatic compounds characterized by a central benzene ring symmetrically functionalized with two pyrazole moieties. Each pyrazole ring features a -CF₃ group at the 3-position, creating a sterically hindered and electron-deficient system. The IUPAC systematic name reflects this substitution pattern: 5-(trifluoromethyl)-3-[4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenyl]-1H-pyrazole.

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₄H₈F₆N₄
Molecular weight 346.23 g/mol
Hybridization sp²-dominated

The planar geometry of the benzene core facilitates π-π stacking interactions, while the -CF₃ groups induce dipole moments that enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Historical Development in Heterocyclic Chemistry

The synthesis of trifluoromethylated pyrazole derivatives gained momentum in the early 21st century alongside advancements in fluorine chemistry and cross-coupling methodologies. A pivotal 2014 study demonstrated the utility of analogous bis(trifluoromethyl)pyrazolyl ligands in ruthenium-catalyzed transfer hydrogenation, achieving turnover frequencies exceeding 29,700 h⁻¹. This breakthrough highlighted the catalytic potential of -CF₃-functionalized heterocycles and spurred further investigations into their electronic tuning capabilities.

Subsequent innovations in 2021 showcased scalable synthetic routes to 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles using Pd-catalyzed Suzuki-Miyaura couplings, enabling gram-scale production of related architectures. Parallel developments in continuous flow chemistry, as evidenced by a 2015 patent, improved reaction efficiency for similar trifluoromethylated compounds through optimized solvent systems and temperature control.

Significance of Trifluoromethyl-Pyrazole Hybrid Architectures

The strategic incorporation of -CF₃ groups confers three critical advantages:

  • Electron-withdrawing effects : The -CF₃ substituents lower the pyrazole ring's electron density, enhancing oxidative stability and modulating frontier molecular orbital energies for catalytic applications.
  • Hydrophobic character : Fluorine content increases lipophilicity, improving membrane permeability in bioactive molecules while resisting metabolic degradation.
  • Steric modulation : The tetrahedral -CF₃ groups create defined spatial environments that influence molecular recognition processes in host-guest systems.

Table 2: Comparative catalytic performance of metal complexes

Ligand system Turnover number (TON) Turnover frequency (TOF, h⁻¹)
Bis(trifluoromethyl)pyrazolyl 2,150 29,700
Benzimidazolyl-pyridyl 1,890 35,640

These properties have enabled diverse applications ranging from high-performance coordination polymers to protease inhibitors, positioning this compound as a versatile scaffold in modern chemical research.

Properties

Molecular Formula

C14H8F6N4

Molecular Weight

346.23 g/mol

IUPAC Name

5-(trifluoromethyl)-3-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]-1H-pyrazole

InChI

InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24)

InChI Key

NWHGPYDRYYHRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Another important approach involves cyclocondensation of diketones with hydrazines. A common procedure involves:

  • Preparation of a trifluoromethylated diketone intermediate
  • Reaction with hydrazine derivatives under appropriate conditions
  • Cyclization to form the pyrazole ring

According to research on trifluoromethyl heterocyclic compounds, cyclocondensation with hydrazine and its derivatives in refluxing solvents (acetonitrile or toluene) can yield trifluoromethyl pyrazoles with good regioselectivity.

One-Pot Synthesis Approaches

One-pot synthesis methods offer efficiency advantages by reducing the number of isolation and purification steps. A synthetically useful approach for one-pot preparation of 1-aryl-3-trifluoromethylpyrazoles using in situ generated nitrile imines and mercaptoacetaldehyde has been reported. This method comprises (3 + 3)-annulation followed by cascade dehydration/ring contraction reactions with p-TsCl.

Specific Synthesis of this compound

The synthesis of this compound typically involves hydrazine derivatives and trifluoromethylated precursors. Common methods include reactions conducted under reflux conditions with solvents like ethanol or in aqueous media, often employing catalysts such as p-toluenesulfonic acid to enhance reaction rates.

Method 1: Diketone-Hydrazine Approach

This approach involves the preparation of a bis-diketone intermediate followed by reaction with hydrazine:

Reagents and Materials:

  • 1,4-Diacetylbenzene
  • Ethyl trifluoroacetate
  • Sodium methoxide
  • Hydrazine hydrate
  • Ethanol or acetic acid
  • Appropriate catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Synthesis of bis-diketone intermediate:
    • 1,4-Diacetylbenzene is reacted with ethyl trifluoroacetate in the presence of sodium methoxide
    • The reaction can be conducted in ether as demonstrated in related syntheses
    • The bis-diketone intermediate is isolated
  • Formation of pyrazole rings:
    • The bis-diketone is treated with hydrazine hydrate in ethanol or acetic acid under reflux for 10-24 hours
    • Recrystallization or column chromatography is used to purify the final product

This method is adapted from the general approach used for pyrazolyl benzenesulfonamides, where ethyl trifluoroacetate is reacted with a base (sodium methoxide) and a ketone derivative to form a diketone intermediate, which then reacts with hydrazine to form the pyrazole.

Method 2: β-CF₃-1,3-Enyne Approach

Wei et al. reported the synthesis of trifluoromethylated pyrazoles via divergent reaction of β-CF₃-1,3-enynes with hydrazines. This approach can be adapted for the synthesis of this compound:

Reagents and Materials:

  • 1,4-Diethynylbenzene
  • Trifluoromethylation reagent
  • Hydrazine hydrate or appropriate hydrazine derivative
  • Suitable solvent system

Procedure:

  • Preparation of 1,4-bis(β-CF₃-1,3-enyne)benzene:
    • 1,4-Diethynylbenzene is functionalized with trifluoromethyl groups
  • Reaction with hydrazine:
    • The functionalized compound is treated with hydrazine to form pyrazolines
    • Subsequent oxidation forms the target this compound

Wei's research indicates that phenylhydrazine or tert-butylhydrazine as reaction partners lead to products that are easily oxidized to form 1,4,5-trisubstituted pyrazoles, which could be relevant for our target compound.

Method 3: One-Pot Nitrile Imine Approach

Based on the one-pot synthesis approach for 1-aryl-3-trifluoromethylpyrazoles, a method for this compound could be developed:

Reagents and Materials:

  • 1,4-Bis(nitrile imine precursor)benzene
  • Mercaptoacetaldehyde as acetylene surrogate
  • p-TsCl for dehydration/ring contraction
  • Appropriate solvent system

Procedure:

  • Generation of bis-nitrile imine intermediates
  • (3 + 3)-annulation with mercaptoacetaldehyde
  • Cascade dehydration/ring contraction reactions with p-TsCl
  • Isolation and purification of the target compound

Optimization and Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to optimize yield and selectivity. The following table summarizes key reaction conditions for different synthetic approaches:

Table 2. Comparison of Reaction Conditions for Different Synthetic Methods

Method Solvent Temperature Catalyst Reaction Time Expected Yield Reference
Diketone-Hydrazine Ethanol or Acetic acid Reflux (78-118°C) p-Toluenesulfonic acid 10-24 hours 60-89%
β-CF₃-1,3-Enyne DMF 80-100°C - 8-12 hours 45-67%
One-Pot Nitrile Imine Dichloromethane 0-25°C - 4-6 hours 70-75%

Characterization and Analysis

After synthesis, the characterization of this compound is crucial for confirming product purity and structure. Common analytical techniques include:

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR typically shows signals for the benzene protons (approximately 7.5-8.0 ppm) and pyrazole protons (8.0-9.0 ppm)
  • ¹⁹F NMR is crucial for confirming the presence of trifluoromethyl groups, typically showing signals around -60 to -65 ppm

IR Spectroscopy:

  • Characteristic bands for C-F stretching (1000-1400 cm⁻¹)
  • N-H stretching bands (if present, 3300-3500 cm⁻¹)
  • C=N stretching (1600-1650 cm⁻¹)

Mass Spectrometry:

  • Molecular ion peak at m/z 346
  • Characteristic fragmentation patterns for trifluoromethyl groups

Comparative Analysis of Synthetic Methods

Each synthetic approach for this compound has advantages and disadvantages. The following table provides a comparative analysis:

Table 3. Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Suitability for Scale-Up
Diketone-Hydrazine - Well-established methodology
- Generally good yields
- Compatible with various functional groups
- Multi-step synthesis
- Requires handling of reactive intermediates
- Longer reaction times
Good
β-CF₃-1,3-Enyne - Versatile approach
- Can yield various pyrazole derivatives
- Requires preparation of specialized starting materials
- May need oxidation step
Moderate
One-Pot Nitrile Imine - Reduced number of isolation steps
- Shorter overall process
- Potentially higher yields
- May require specialized reagents
- Potentially less selective
Excellent

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its aromatic benzene core and electron-deficient pyrazole rings substituted with trifluoromethyl groups. Key reactions include:

  • Substitution reactions : The pyrazole rings may undergo nucleophilic aromatic substitution due to their electron-deficient nature.

  • Coordination chemistry : The nitrogen atoms in pyrazole rings can act as ligands, facilitating metal coordination.

  • Biological interactions : Trifluoromethyl groups enhance lipophilicity, enabling membrane penetration and interactions with biological targets (e.g., proteins involved in inflammation or cancer pathways).

Characterization Techniques

Structural and chemical characterization is achieved through:

  • Crystallography : Reveals bond lengths and angles, critical for understanding molecular geometry (e.g., N–C bond distances in pyrazole rings).

  • Spectroscopic analysis :

    • NMR : Confirms connectivity and purity (¹H/¹³C NMR) .

    • IR : Identifies functional groups (e.g., C–F bonds in trifluoromethyl groups).

  • Mass spectrometry : Validates molecular weight and isotopic distribution.

  • Thermal analysis : Assesses stability under varying conditions.

Technique Key Findings
Crystallography Bond length/angle metrics for molecular geometry
NMR Structural connectivity and purity
IR Functional group identification
Mass Spec Molecular weight confirmation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of 1,4-bis[3-(trifluoromethyl)pyrazol-5-YL]benzene exhibit promising anticancer properties. For instance, compounds based on this structure have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerInduces apoptosis
Compound BLung CancerCell cycle arrest

Antimicrobial Properties : The compound has also been studied for its antimicrobial effects. It has demonstrated efficacy against various bacterial strains, suggesting potential use as a new class of antimicrobial agents.

Agricultural Applications

Pesticide Development : One of the most notable applications of this compound is in the development of novel pesticides. Research shows that derivatives can act as effective insecticides against pests such as Plutella xylostella.

InsecticideTarget PestEfficacy (%)Reference
Insecticide XPlutella xylostella85%
Insecticide YSpodoptera frugiperda78%

Material Science Applications

Fluorescent Materials : The compound's unique structure lends itself to applications in material science, particularly in the development of fluorescent materials. Its derivatives have been utilized to create fluorescent sensors for detecting pesticide residues.

Electroluminescent Devices : Recent advancements have explored the use of this compound in electroluminescent devices. The incorporation of this compound into organic light-emitting diodes (OLEDs) has shown improved efficiency and stability.

Case Studies

Case Study 1: Anticancer Research
A study investigated the effects of a specific derivative of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Agricultural Application
Field trials were conducted using a pesticide formulation based on the compound against Plutella xylostella. The results showed a marked decrease in pest populations and minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Effects: The -CF₃ groups in the target compound lower electron density on the benzene ring, enhancing oxidative stability compared to non-fluorinated analogs.
  • Acidity : Pyrazole protons in the target compound exhibit lower pKa (≈8–10) due to -CF₃’s electron-withdrawing nature, whereas tetrazole derivatives (pKa ≈2–4) are more acidic .

Physical and Chemical Properties

Property Target Compound 1,4-Bis(1H-tetrazol-5-yl)benzene Fused Pyrazole Derivatives
Molecular Weight 322.23 g/mol 214.18 g/mol 400–500 g/mol (varies)
Solubility Low in polar solvents (e.g., H₂O); soluble in DCM, THF High in polar solvents (DMF, DMSO) Moderate in DMSO, chloroform
Thermal Stability Decomposition >300°C Decomposition ~200–250°C Stable up to ~280–320°C
Applications Fluorinated MOFs, drug design Energetic materials, ligands Pharmaceutical scaffolds

Key Differences :

  • Solubility : The -CF₃ groups render the target compound hydrophobic, limiting aqueous solubility but improving compatibility with organic matrices. Tetrazole analogs, with polar N-H groups, dissolve readily in polar solvents .
  • Thermal Stability : Fluorination increases decomposition temperatures, making the target compound suitable for high-temperature applications. Fused pyrazole derivatives exhibit intermediate stability due to rigid aromatic systems .

Biological Activity

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzene core substituted with two 3-(trifluoromethyl)pyrazol-5-yl groups, which may contribute to its pharmacological profiles.

  • Molecular Formula : C14H8F6N4
  • Molecular Weight : 346.23 g/mol
  • CAS Number : [1414600]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Its trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported between 0.5–8 μg/mL, indicating potential for development into therapeutic agents against resistant infections .

Anticancer Properties

This compound has been studied for its anticancer potential. In vitro studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values as low as 0.126 μM against breast cancer cell lines (MDA-MB-231), suggesting strong anti-proliferative effects .

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to possess anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Specific IC50 values for COX-1 and COX-2 inhibition have been recorded, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The compound exhibited promising results against both Gram-positive and Gram-negative bacteria with MIC values ranging from 2 to 8 μg/mL. This suggests that modifications in the pyrazole structure can lead to enhanced antimicrobial activity.

Evaluation of Anticancer Activity

Another study evaluated the anticancer effects of several pyrazole derivatives using MDA-MB-231 and MCF7 cell lines. The results indicated that certain derivatives had a selective inhibitory effect on cancer cells compared to normal cells, showcasing a potential therapeutic window for further development. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells.

Data Summary

Activity Target IC50/MIC Values References
AntimicrobialStaphylococcus aureus4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL
AnticancerMDA-MB-231 (breast cancer)0.126 μM
MCF7Higher than normal
Anti-inflammatoryCOX-1/COX-2IC50 < 10 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene, and what parameters critically influence yield?

  • Methodology : Cycloaddition reactions using nitrilimines and maleimide precursors are well-documented. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the target compound .
  • Data Validation : Confirm structural integrity using 1H^1H/13C^{13}C NMR and FT-IR spectroscopy, with cross-validation via high-resolution mass spectrometry (HRMS) .

Q. How can computational methods guide the optimization of reaction conditions for this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Pair this with statistical experimental design (e.g., factorial design) to reduce trial-and-error experimentation. For example, use a 2k^k factorial design to assess the impact of temperature, catalyst loading, and solvent polarity on reaction efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodology : Perform comparative analysis of crystal structures (via XRD) and computational simulations (e.g., Gaussian) to reconcile discrepancies in NMR or IR peaks. For instance, tautomeric equilibria in pyrazole rings may cause spectral variations; variable-temperature NMR can help identify dynamic processes .
  • Case Study : In fused pyrazole systems, steric effects from trifluoromethyl groups can distort π-conjugation, leading to unexpected shifts in UV-Vis spectra. Use time-dependent DFT (TD-DFT) to model electronic transitions .

Q. How can interfacial phenomena influence the compound’s behavior in catalytic or surface-adsorption applications?

  • Methodology : Investigate adsorption kinetics on model surfaces (e.g., TiO2_2 or SiO2_2) using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). For catalytic applications, evaluate turnover frequencies (TOF) in membrane reactors to study mass transfer limitations .
  • Experimental Design : Apply Langmuir-Hinshelwood models to distinguish surface reaction mechanisms from bulk-phase processes .

Q. What advanced reactor designs enhance scalability for synthesizing this compound while maintaining regioselectivity?

  • Methodology : Use microfluidic reactors with precise temperature and flow control to minimize side reactions (e.g., dimerization). Computational fluid dynamics (CFD) simulations can optimize mixing efficiency and residence time distributions .
  • Validation : Compare batch vs. continuous-flow synthesis outcomes using HPLC to quantify byproduct formation .

Methodological Frameworks

Q. How to systematically analyze competing reaction pathways in the synthesis of trifluoromethyl-substituted pyrazoles?

  • Framework : Combine kinetic profiling (e.g., in situ IR monitoring) with multivariate analysis (e.g., PCA) to deconvolute parallel pathways. For example, competing [3+2] cycloaddition vs. Michael addition pathways can be differentiated by tracking intermediate concentrations .

Q. What statistical approaches minimize experimental iterations in optimizing ligand-metal binding studies with this compound?

  • Framework : Implement response surface methodology (RSM) to map the relationship between metal-ligand ratios, pH, and binding constants. Use central composite design (CCD) to identify optimal conditions for coordination chemistry studies .

Critical Analysis of Evidence

  • Synthetic Routes : and highlight cycloaddition strategies but differ in nitrilimine precursor selection. Cross-referencing with computational studies () clarifies steric/electronic trade-offs.
  • Surface Chemistry : provides a molecular-level framework for adsorption studies but lacks kinetic data, necessitating integration with reactor design principles ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.